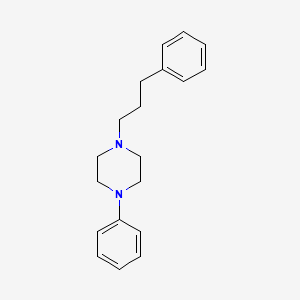

1-Phenyl-4-(3-phenylpropyl)piperazine

Description

Contextualization of the Piperazine (B1678402) Structural Motif in Chemical Biology Research

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is considered a "privileged scaffold" in medicinal chemistry. nih.govnih.govresearchgate.netmdpi.com This designation stems from its frequent appearance in a vast array of biologically active compounds, including numerous approved drugs. mdpi.com The unique properties of the piperazine moiety contribute to its prevalence in drug design. Its two nitrogen atoms can serve as hydrogen bond acceptors and donors, which allows for specific interactions with biological targets such as receptors and enzymes. nih.gov Furthermore, the piperazine ring can influence a molecule's physicochemical properties, such as its solubility and bioavailability, which are critical for its effectiveness as a therapeutic agent. nih.govmdpi.com

The piperazine nucleus is a key component in drugs targeting the central nervous system (CNS), with applications in treating psychiatric and neurological disorders. researchgate.neteurekaselect.com Its structural rigidity and ability to be substituted at its nitrogen atoms allow for the precise orientation of pharmacophoric groups, making it a versatile building block for designing ligands with high affinity and selectivity for specific neurotransmitter receptors and transporters. nih.govnih.gov

Historical Perspectives on Research Involving 1-Phenyl-4-(3-phenylpropyl)piperazine and Related Analogues

The academic significance of this compound is most prominently understood through the historical development of its more complex analogues, particularly the GBR series of dopamine (B1211576) uptake inhibitors. nih.gov Research in this area has largely focused on modifying the this compound core to create potent and selective ligands for the dopamine transporter (DAT). nih.gov

Two of the most notable analogues are GBR 12935 and GBR 12909. nih.gov GBR 12935, or 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine, emerged as a powerful and selective inhibitor of dopamine reuptake. nih.govwikipedia.org It was initially developed in a radiolabeled form to map the distribution of dopaminergic neurons in the brain. wikipedia.org This research highlighted the crucial role of the 1-(3-phenylpropyl)piperazine (B2452999) fragment in conferring high affinity for the DAT.

Further structure-activity relationship (SAR) studies led to the synthesis of GBR 12909, 1-{2-[bis(4-fluorophenyl)methoxy]ethyl}-4-(3-phenylpropyl)piperazine, another potent and selective DAT inhibitor. nih.gov The development and investigation of these and other related compounds have provided valuable insights into the structural requirements for potent and selective interaction with the dopamine transporter. These studies have consistently demonstrated that the 1-phenyl-4-alkylpiperazine scaffold is a key pharmacophore for high-affinity binding to the DAT.

Emerging Academic Significance and Current Research Paradigms

The foundational structure of this compound continues to be a cornerstone in the design of novel CNS-active agents. Current research paradigms are exploring the versatility of the phenylpiperazine scaffold to develop multi-target ligands that can simultaneously modulate different neurotransmitter systems. semanticscholar.org This approach is of particular interest for treating complex neuropsychiatric disorders that are thought to involve dysregulation of multiple neurotransmitter pathways. nih.govnih.gov

The ongoing exploration of phenylpiperazine derivatives in neuropharmacology underscores the enduring academic significance of this chemical class. nih.govnih.gov Researchers are actively investigating how modifications to the phenyl and propyl substituents of the this compound core can fine-tune the pharmacological profile of these molecules, aiming to enhance their selectivity and therapeutic potential while minimizing off-target effects. nih.gov The insights gained from the study of GBR 12935 and its analogues continue to inform the rational design of new chemical entities for a range of neurological and psychiatric conditions. nih.gov

Detailed Research Findings

The following tables present a selection of research findings for key analogues of this compound, illustrating their binding affinities for monoamine transporters.

Binding Affinities of GBR 12935 and Related Analogues

| Compound | DAT (Kd, nM) | SERT (IC50, nM) | NET (IC50, nM) |

|---|---|---|---|

| GBR 12935 | 1.08 | >10,000 | >10,000 |

| GBR 12909 | 1.1 | 240 | 140 |

Structural Modifications of Key this compound Analogues

| Compound Name | Structural Modification from this compound |

|---|---|

| GBR 12935 | Addition of a 2-(diphenylmethoxy)ethyl group to the second piperazine nitrogen |

| GBR 12909 | Addition of a 2-[bis(4-fluorophenyl)methoxy]ethyl group to the second piperazine nitrogen |

Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-4-(3-phenylpropyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2/c1-3-8-18(9-4-1)10-7-13-20-14-16-21(17-15-20)19-11-5-2-6-12-19/h1-6,8-9,11-12H,7,10,13-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBEVNYGQARSQPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCC2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47198376 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Molecular Interactions and Receptor Pharmacology Studies in Preclinical Research

Receptor Binding Profile and Ligand Selectivity

The compound 1-Phenyl-4-(3-phenylpropyl)piperazine and its derivatives have been the subject of extensive preclinical research to characterize their interactions with various central nervous system targets. These studies have revealed a complex pharmacological profile, with notable affinity for sigma receptors and monoamine transporters. The selectivity of these ligands is highly dependent on the specific structural modifications of the parent molecule.

Derivatives of this compound are recognized for their potent interactions with sigma (σ) receptors, which are unique, membrane-bound proteins involved in numerous physiological and pharmacological functions within the central nervous system. nih.govnih.gov Research has particularly focused on analogs where substitutions are made on the phenethyl or benzyl moiety attached to the piperazine (B1678402) ring.

One of the most studied analogs, 1-(3,4-dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine, also known as SA4503, is a potent σ1 receptor agonist that is highly selective for σ1 receptors over σ2 receptors. nih.govnih.gov This selectivity is a key feature of its pharmacological profile. Small structural modifications to this compound can significantly alter the affinity and selectivity for σ1 versus σ2 receptors. nih.govnih.gov For instance, N-phenylpropyl-N′-substituted piperazine ligands have been shown to occupy σ1 sigma receptors in the brain. nih.gov The selectivity for σ1 over σ2 receptors may be influenced by the position of methoxy (B1213986) groups on the phenyl or benzyl substitutions. nih.gov

Preclinical studies using radioligands have quantified these interactions. The unlabeled analog FE-SA4503, for example, demonstrated high affinity for both sigma receptor subtypes in guinea pig brain membranes. nih.gov The sigma-2 receptor (σ2R/TMEM97) has been identified as a target for various N-phenylpropyl-N′-substituted piperazines, and these interactions are being explored for their relevance in cellular functions and neurodegenerative processes. researchgate.net

Table 1: Binding Affinity of this compound Analogs at Sigma Receptors

| Compound | Receptor | Affinity (IC₅₀, nM) | Source |

|---|---|---|---|

| FE-SA4503 | σ₁ | 6.48 | nih.gov |

| FE-SA4503 | σ₂ | 2.11 | nih.gov |

This table is interactive and can be sorted by column.

The phenylpiperazine scaffold is known to interact with monoamine transporters, which are responsible for the reuptake of dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) from the synaptic cleft. nih.govnih.gov Analogs of 1-phenyl-piperazine (PP) have been shown to inhibit uptake and, in some cases, induce the release of all three major monoamines. nih.govnih.gov The specific substitutions on the phenylpiperazine skeleton can adjust the selectivity of these compounds for the human serotonin transporter (hSERT), dopamine transporter (hDAT), and norepinephrine transporter (hNET). nih.gov

Derivatives of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909), which contains the 4-(3-phenylpropyl)piperazine core structure, have been synthesized and evaluated for their binding to DAT and SERT. nih.gov These studies indicate that substituents on the phenylpropyl side chain can significantly enhance affinity for DAT. nih.gov For example, a fluoro-substituted analog showed high DAT binding affinity and good selectivity. nih.gov In contrast, some studies on N-phenylpropyl-N´-substituted piperazines, such as SA4503 and related compounds, found that these specific ligands did not occupy the dopamine transporter in vivo. nih.gov This highlights how different substitutions on the core structure dictate the interaction with monoamine transporters.

The parent compound, 1-phenylpiperazine (B188723), acts as a monoamine releasing agent, demonstrating a modest selectivity for the norepinephrine transporter. wikipedia.org

Table 2: Functional Activity of 1-Phenylpiperazine at Monoamine Transporters

| Transporter | Monoamine Release (EC₅₀, nM) | Source |

|---|---|---|

| Norepinephrine (NET) | 186 | wikipedia.org |

| Serotonin (SERT) | 880 | wikipedia.org |

| Dopamine (DAT) | 2,530 | wikipedia.org |

This table is interactive and can be sorted by column.

The affinity of ligands for their receptors is a critical determinant of their biological activity. For derivatives of this compound, binding affinities have been quantified using various preclinical methods, including radioligand binding assays. The affinity is often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Kinetic studies provide further insight into the ligand-receptor interaction by measuring the rates of association and dissociation. For the radiolabeled σ1 receptor agonist [¹⁸F]FE-SA4503, kinetic analysis in vivo revealed binding potentials (defined as the ratio of the association rate constant to the dissociation rate constant, k₃/k₄) ranging from 1.65 to 4.04 in different brain regions, with the highest value observed in the hippocampus. nih.gov This indicates a strong and relatively stable binding to σ1 receptors in specific areas of the brain. nih.gov

Mechanistic Elucidation of Ligand-Receptor Interactions

Understanding the molecular mechanisms through which this compound and its analogs exert their effects is crucial for interpreting their pharmacological profile. Research has focused on how these compounds modulate neurotransmitter systems and intracellular signaling pathways following receptor engagement.

The interaction of these compounds with sigma receptors and monoamine transporters leads to the modulation of several key neurotransmitter systems. nih.govnih.gov Sigma receptors are known to modulate dopaminergic, noradrenergic, and glutamatergic systems. nih.govnih.gov By binding to these receptors, ligands can influence the function of these neurotransmitter pathways.

At the molecular level, the interaction of phenylpiperazine analogs with monoamine transporters directly affects neurotransmitter concentrations in the synapse. nih.govnih.gov By inhibiting the reuptake of dopamine, serotonin, or norepinephrine, these compounds can prolong the action of these neurotransmitters. nih.gov Molecular dynamics simulations of 1-phenyl-piperazine binding within the central binding pocket of hSERT show interactions with key amino acid residues such as Asp98 and Phe335, which anchor the ligand and facilitate its inhibitory action. nih.gov

The activation or inhibition of receptors by ligands like this compound initiates downstream intracellular signaling cascades. The mechanism of action for σ1 receptor agonists, such as certain N-phenylpropyl-N´-substituted piperazines, involves the dissociation of an endoplasmic reticulum chaperone protein, the immunoglobulin binding protein (BiP), from the σ1 receptor. nih.gov This dissociation is a key step in the signaling process mediated by σ1 receptor activation. While the precise downstream consequences are complex and still under investigation, this action represents a primary molecular switch that initiates the receptor's functional response.

Enzyme Interaction Studies and Biochemical Pathway Modulation

Preclinical research into the enzymatic interactions of this compound has primarily focused on its derivatives, particularly concerning their metabolic pathways involving cytochrome P450 (CYP) enzymes. Understanding these interactions is critical for predicting potential drug-drug interactions and elucidating the metabolic fate of these compounds.

Studies on Vanoxerine (GBR 12909), a prominent derivative, have shown that its biotransformation is significantly mediated by the cytochrome P450 system. In human liver microsomes and hepatocytes, Vanoxerine is metabolized to a single primary metabolite. Investigations utilizing selective inhibitors and cDNA-expressed P450 isoforms have identified CYP3A4 as the major enzyme responsible for its metabolism. The selective CYP3A inhibitor, ketoconazole, was found to reduce the biotransformation of Vanoxerine by over 90%. While other P450 isoforms such as CYP2C8 and CYP2E1 may play a minor role, CYP3A4 is the principal contributor to its metabolic clearance. Notably, inhibitors of CYP1A2, CYP2C9, CYP2C19, and CYP2D6 did not produce statistically significant inhibition of Vanoxerine metabolism in liver microsomes.

General studies on various phenylpiperazine analogues have indicated that these compounds can exhibit significant inhibitory activity against a range of major CYP isoenzymes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. The specific inhibitory profile, however, varies between different analogues. This suggests a potential for drugs within this chemical class to modulate the metabolism of other co-administered substances that are substrates for these enzymes.

There is a lack of specific preclinical data directly investigating the interaction of this compound with other key enzymes, such as monoamine oxidases (MAO-A and MAO-B). Similarly, detailed studies on the direct modulation of specific intracellular biochemical signaling pathways by this parent compound are not extensively reported in the currently available scientific literature. The primary focus of research has been on the receptor pharmacology of its derivatives.

The table below summarizes the key findings from enzyme interaction studies on a derivative of this compound.

| Compound Derivative | Enzyme System | Key Finding |

|---|---|---|

| Vanoxerine (GBR 12909) | Cytochrome P450 (CYP) | Metabolism is primarily mediated by the CYP3A4 isoform. |

| Phenylpiperazine Analogues | Cytochrome P450 (CYP) | Show significant inhibitory activity against various CYP isoenzymes (CYP1A2, 2C9, 2C19, 2D6, 3A4). |

Structure Activity Relationship Sar Analysis in Molecular Design and Optimization

Correlations Between Chemical Structure and Receptor Binding Profiles

The affinity of arylpiperazine derivatives for aminergic G protein-coupled receptors (GPCRs), such as serotonin (B10506), dopamine (B1211576), and adrenergic receptors, is highly dependent on their structural characteristics. mdpi.com The modular nature of the arylpiperazine scaffold allows for systematic modifications to fine-tune its binding profile. mdpi.com

Substitutions on the aromatic rings of 1-phenyl-4-(3-phenylpropyl)piperazine analogs are a critical determinant of their receptor binding affinity and selectivity. The nature, position, and electronic properties of these substituents can profoundly alter the interaction with the target protein.

For instance, in a series of 1-[ω-(4-aryl-1-piperazinyl)alkyl]-1-aryl ketones, the presence of a hydroxy or methoxy (B1213986) group on the aryl ketone moiety was explored for its impact on 5-HT₇ and 5-HT₁ₐ receptor affinity. nih.gov Generally, electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the N-phenyl ring can influence the molecule's electronic properties and its ability to form key interactions, such as hydrogen bonds or π-π stacking, within the receptor's binding pocket. mdpi.comrsc.orgbeilstein-journals.org Molecular docking studies have shown that the arylpiperazine moiety often interacts with key residues like Asp³.³² and Phe⁶.¹¹/⁶.⁵² in the D₂ receptor. mdpi.com The introduction of voluminous substituents at the ortho and meta positions of the N-aryl ring has been shown to be favorable for high 5-HT₁ₐ receptor affinity. nih.gov

In a study of N-phenylpiperazine analogs targeting the D₃ dopamine receptor, varying the substituents on the phenyl ring of the N-phenylpiperazine moiety led to a range of affinities and selectivities for D₂/D₃ receptors. mdpi.com Specifically, the introduction of fluorine atoms to the N-phenylpiperazine portion was a key modification explored. mdpi.com

| Compound | N-Aryl Moiety | 5-HT₁ₐ Affinity (Kᵢ) | α₁ Affinity (Kᵢ) |

|---|---|---|---|

| (S)-9 | Naphth-1-yl | 4.1 | >1000 |

The piperazine (B1678402) ring serves as a central scaffold in this class of compounds and its conformation, as well as substitutions, play a significant role in receptor binding. rsc.orgresearchgate.netresearchgate.net The physicochemical properties and the three-dimensional structure of different piperazine chemotypes are crucial for their biological activities. researchgate.net

Introducing substituents directly onto the piperazine ring can significantly modulate receptor affinity and selectivity. For example, in a series of 1-piperazino-3-arylindans, potent D₁ and D₂ antagonism was observed in derivatives with small substituents at the 2-position of the piperazine ring, such as 2-methyl or 2,2-dimethyl groups. acs.orgnih.gov These substitutions can influence the conformation of the piperazine ring, potentially inducing a different binding mode at the receptor site. acs.orgnih.gov Replacing the flexible piperazine moiety with more rigid, bridged piperazine structures, such as 3,8-diaza[3.2.1]bicyclooctane, has been explored to enhance structural rigidity and improve binding affinity for the dopamine transporter (DAT). researchgate.netsigmaaldrich.com

The length and flexibility of the alkyl chain connecting the piperazine core to the terminal phenyl group are critical for optimal interaction with the receptor. rsc.org Studies on series of 1-[ω-(4-aryl-1-piperazinyl)alkyl]-1-aryl ketones have systematically explored the effect of the alkyl chain length on 5-HT₇ receptor affinity. nih.gov

In one study, the extension of an alkylic linker length in a series of tert-butyl analogues was found to decrease affinity for the H₃ receptor. nih.gov This suggests that an optimal chain length is required to correctly position the terminal aromatic moiety within the binding pocket. Branching or substitution on the propyl chain can also have a significant impact. For example, in analogs of GBR 12909 and GBR 12935, various substituents at the C2 and C3 positions of the phenylpropyl side chain were evaluated for their effect on DAT and serotonin transporter (SERT) binding. nih.gov It was found that in the C2 series, a substituent in the S-configuration with a lone pair of electrons enhanced DAT affinity, while steric bulk was detrimental. nih.gov

| Compound | Substitution on Propyl Chain | DAT Affinity (Kᵢ) | SERT Affinity (Kᵢ) |

|---|---|---|---|

| (R)-8 | 2-amino | 16.5 | 17.1 |

| (S)-10 | 2-fluoro | 3.4 | 119 |

| 16 | 3-oxo | 5.4 | 1300 |

| 18 | 3-methylene | 7.8 | 1100 |

Stereochemical Determinants in Ligand-Target Recognition

Stereochemistry is a crucial factor in the molecular recognition of ligands by their biological targets. researchgate.net The three-dimensional arrangement of atoms can dictate the binding affinity and functional activity of a molecule. For derivatives of this compound, the introduction of chiral centers, for instance by substitution on the propyl chain, can lead to stereoisomers with significantly different pharmacological profiles. nih.gov

In a study of phenylpropyl analogs, it was demonstrated that the stereochemistry of substituents on the side chain plays a key role in binding to the dopamine and serotonin transporters. nih.gov For example, the (S)-configuration of a 2-fluoro substituent on the propyl chain resulted in high DAT affinity and selectivity, whereas the (R)-configuration of a 2-amino substituent led to nearly equal affinity for both DAT and SERT. nih.gov This highlights that the specific spatial orientation of functional groups is critical for achieving selective interactions with the target receptor.

Rational Design Principles for Targeted Analogue Synthesis

The insights gained from SAR studies form the basis for the rational design of new analogs with tailored pharmacological properties. nih.govnih.gov For the this compound scaffold, several design principles have emerged. To enhance affinity and selectivity for a specific target, medicinal chemists can systematically modify the three main components of the molecule: the N-phenyl ring, the piperazine core, and the 3-phenylpropyl chain. mdpi.com

For example, to achieve high 5-HT₁ₐ receptor affinity and selectivity over α₁-adrenoceptors, one successful strategy involved incorporating voluminous, fused-ring substituents on the N-aryl moiety of the piperazine. nih.gov This was based on 3D-QSAR analyses that predicted favorable interactions with such groups. nih.gov Similarly, for developing potent DAT inhibitors, SAR studies have indicated that introducing small, electron-donating substituents in the S-configuration at the 2-position of the propyl chain can enhance affinity. nih.gov Furthermore, rigidifying the piperazine scaffold through the use of bridged structures has been shown to be a viable strategy for improving DAT binding. researchgate.netsigmaaldrich.com

Comparative SAR Studies with Analogous Piperazine and Piperidine (B6355638) Scaffolds

Comparing the SAR of piperazine-based compounds with their piperidine analogs provides valuable information about the role of the heterocyclic core in receptor recognition. nih.gov The presence of two nitrogen atoms in the piperazine ring, compared to one in piperidine, affects the molecule's basicity, polarity, and conformational flexibility, which in turn can influence its binding properties. nih.govacs.org

In several studies, replacing a piperazine ring with a piperidine ring has been shown to significantly alter the affinity and selectivity profile of the compound. For instance, in a series of dual H₃/σ₁ receptor ligands, the piperidine moiety was identified as a key structural element for high affinity at the σ₁ receptor, while replacing it with piperazine drastically reduced σ₁ receptor affinity without significantly affecting H₃ receptor binding. nih.govacs.org This suggests that the specific geometry and hydrogen bonding capabilities of the piperidine nitrogen are crucial for interaction with the σ₁ receptor. nih.gov

Conversely, in other contexts, piperazine and piperidine scaffolds can exhibit similar SAR trends. A study on 4-phenylpiperidines and 4-phenylpiperazines as D₂ receptor ligands revealed comparable effects of substitutions on the phenyl ring for both series. gu.se Similarly, N-(3-phenylpropyl)-substituted 1,2,3,4-tetrahydroisoquinolines have been shown to mimic 1-phenylpiperazine (B188723) at 5-HT₁ₐ receptors, indicating that different heterocyclic cores can sometimes be used interchangeably to achieve similar binding profiles, provided that the key pharmacophoric elements are correctly oriented. nih.gov

| Compound Pair | Heterocyclic Core | hH₃R Affinity (Kᵢ) | σ₁R Affinity (Kᵢ) |

|---|---|---|---|

| Compound 4 | Piperazine | 3.17 | 1531 |

| Compound 5 | Piperidine | 7.70 | 3.64 |

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-Phenyl-4-(3-phenylpropyl)piperazine, docking simulations are instrumental in identifying potential protein targets and elucidating the specific interactions that govern its binding affinity. Phenylpiperazine derivatives are known to interact with a variety of central nervous system (CNS) targets, including sigma receptors (σ1 and σ2) and monoamine transporters like the dopamine (B1211576) transporter (DAT) and serotonin (B10506) transporter (SERT) nih.govnih.gov.

Simulations involving monoamine transporters suggest that phenylpiperazine compounds bind within the central binding pocket nih.gov. The interactions are typically a combination of hydrogen bonds and hydrophobic contacts. For instance, the piperazine (B1678402) ring can form hydrogen bonds with polar residues, while the phenyl rings engage in hydrophobic interactions with aromatic and aliphatic residues lining the binding site.

| Protein Target | Predicted Binding Site Residues | Key Interactions |

|---|---|---|

| Sigma-1 Receptor (σ1R) | Glu172, Asp126, Ile124, His154, Leu182, Tyr206, Ile178 | Ionic interaction with the piperazine nitrogen; Hydrophobic interactions with the phenylpropyl group. nih.gov |

| Dopamine Transporter (DAT) | Asp79, Ser149, Phe155, Val152 | Hydrogen bonding with the piperazine nitrogen; Pi-pi stacking with aromatic residues. |

| Serotonin Transporter (SERT) | Asp98, Tyr95, Ile172, Phe335 | Hydrogen bonding and salt bridge with the piperazine nitrogen; Hydrophobic interactions. |

Conformational Analysis and Energy Landscape Exploration

Conformational analysis of this compound is crucial for understanding its three-dimensional structure and how it influences biological activity. The flexibility of the molecule, particularly the piperazine ring and the propyl linker, allows it to adopt various conformations. The piperazine ring typically exists in a chair conformation to minimize steric strain. The substituents on the nitrogen atoms can be in either axial or equatorial positions, with the equatorial position generally being more stable for bulky groups like the phenyl and phenylpropyl moieties.

The energy landscape of a molecule describes the relationship between its conformation and its potential energy. Exploring this landscape helps identify the most stable, low-energy conformations that are likely to be biologically active. For this compound, the global energy minimum would likely correspond to a conformation where both the phenyl and phenylpropyl groups are in equatorial positions on the piperazine chair, and the propyl chain is in a staggered conformation to minimize torsional strain.

Computational methods such as systematic or stochastic conformational searches, often coupled with quantum mechanics or molecular mechanics calculations, are used to map the energy landscape. The results of these analyses can provide insights into the energetic barriers between different conformations and the probability of the molecule adopting a specific shape.

| Conformation | Substituent Orientation | Relative Energy (kcal/mol) | Notes |

|---|---|---|---|

| Chair | Phenyl (equatorial), Phenylpropyl (equatorial) | 0.0 (Global Minimum) | Most stable conformation due to minimal steric hindrance. |

| Chair | Phenyl (axial), Phenylpropyl (equatorial) | ~2.5 - 3.5 | Higher energy due to 1,3-diaxial interactions involving the phenyl group. |

| Boat | - | ~5 - 7 | Transition state between chair conformations, significantly higher in energy. |

Pharmacophore Modeling for Receptor Binding Site Characterization

Pharmacophore modeling is a powerful tool in drug design that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound, pharmacophore models can be developed based on its known interactions with targets like the sigma-1 receptor.

A typical pharmacophore model for a sigma-1 receptor ligand includes a basic nitrogen atom (positive ionizable feature) and two hydrophobic regions nih.gov. In this compound, the basic nitrogen of the piperazine ring serves as the positive ionizable feature. The phenyl group attached to one nitrogen and the phenylpropyl group on the other nitrogen can satisfy the requirements for the two hydrophobic regions researchgate.net. The distances between these features are critical for optimal binding. For instance, a recently developed pharmacophore model for sigma-1 receptor ligands based on the crystal structure identified key features including a positive ionic interaction and three hydrophobic features at specific distances from each other nih.gov.

These models are not only useful for understanding the binding requirements of the receptor but also for virtual screening of large compound libraries to identify new molecules with potential activity.

| Pharmacophoric Feature | Description | Corresponding Moiety in this compound |

|---|---|---|

| Positive Ionizable (PI) | A basic nitrogen atom capable of being protonated at physiological pH. | Piperazine nitrogen atom. nih.gov |

| Hydrophobic (HYD) 1 | A nonpolar region that interacts with hydrophobic pockets of the receptor. | Phenyl group directly attached to the piperazine ring. nih.gov |

| Hydrophobic (HYD) 2 | A second nonpolar region at a specific distance from the first. | Phenyl group of the phenylpropyl moiety. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Development

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For phenylpiperazine derivatives, QSAR models can predict their binding affinity for targets like the sigma receptors based on various molecular descriptors.

These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). A robust QSAR model can be used to predict the activity of newly designed compounds before their synthesis, thereby saving time and resources.

| Descriptor Type | Example Descriptors | Influence on Activity |

|---|---|---|

| Hydrophobic | LogP (octanol-water partition coefficient) | Higher hydrophobicity often correlates with increased binding to hydrophobic pockets but can also affect solubility and bioavailability. |

| Electronic | Hammett constants (σ), Dipole moment | Electron-withdrawing or -donating substituents on the phenyl rings can modulate electrostatic interactions with the receptor. |

| Steric | Molar refractivity, Molecular volume | The size and shape of the molecule must be complementary to the binding site. |

| Topological | Wiener index, Kier & Hall connectivity indices | Reflect the branching and connectivity of the molecular structure, which can influence its overall shape and flexibility. |

Molecular Dynamics Simulations for Ligand-Protein Complex Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its protein target over time. For this compound, MD simulations of its complex with a receptor like the sigma-1 receptor or a monoamine transporter can reveal the stability of the binding pose predicted by docking, the flexibility of the ligand and protein, and the role of water molecules in the binding interface.

These simulations can track the movements of every atom in the system over a period of nanoseconds to microseconds, offering insights that are not available from static docking poses. For instance, an MD simulation can show how the phenylpropyl chain of this compound explores different conformations within the hydrophobic pocket of the receptor, or how the piperazine ring maintains its key interactions with the protein.

MD simulations are particularly valuable for studying the mechanism of ligand binding and unbinding, and for understanding how a ligand might induce conformational changes in the receptor that lead to its activation or inhibition. Simulations of G protein-coupled receptors (GPCRs), a common target for phenylpiperazine derivatives, have provided detailed information on the conformational changes associated with ligand binding and receptor activation nih.gov.

| Parameter/Output | Description | Information Gained |

|---|---|---|

| Simulation Time | The duration of the simulation, typically in nanoseconds (ns) or microseconds (µs). | Longer simulations provide a more comprehensive sampling of the conformational space. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed protein or ligand structures over time. | Indicates the stability of the ligand's binding pose and the protein's structure. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of each residue or atom from its average position. | Identifies flexible and rigid regions of the protein and ligand. |

| Interaction Energy | The calculated energy of interaction between the ligand and the protein. | Provides an estimate of the binding affinity and identifies key residues contributing to binding. |

| Solvent Accessible Surface Area (SASA) | The surface area of the ligand or protein that is accessible to the solvent. | Changes in SASA upon binding can indicate how the ligand is buried within the binding site. |

Mechanistic Studies of Metabolism and Biotransformation in Research Models

Identification of In Vitro Metabolic Pathways and Metabolites

In vitro studies with analogs of 1-Phenyl-4-(3-phenylpropyl)piperazine have identified several key metabolic routes. The piperazine (B1678402) moiety is a primary site for metabolic modification. frontiersin.org For instance, studies on the related compound LDN-193189 show that the main metabolic pathways involve modification of the piperazine ring, including oxidation and subsequent dealkylation. frontiersin.org Another analog, Vanoxerine, was found to be metabolized to a single primary metabolite in human liver microsomes and hepatocytes. nih.gov A hydroxylated metabolite, 17-hydroxyl Vanoxerine, has also been identified in plasma samples. scirp.org

Role of Cytochrome P450 (CYP) Isoenzymes in Biotransformation

The biotransformation of this compound analogs is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.gov Studies on Vanoxerine have identified CYP3A as the major enzyme responsible for its metabolism. nih.gov The use of ketoconazole, a selective CYP3A inhibitor, resulted in a significant reduction (over 92%) of Vanoxerine biotransformation in both human liver microsomes and primary hepatocytes. nih.gov

While CYP3A plays the primary role, other isoforms may contribute. nih.govdrugbank.com For example, chlorzoxazone (B1668890) (a CYP2E1 inhibitor) and quercetin (B1663063) (an inhibitor of CYP2C8/3A4) also produced notable inhibition of Vanoxerine metabolism, suggesting the involvement of CYP2E1 and CYP2C8. nih.gov In contrast, selective inhibitors for CYP1A2, CYP2C9, and CYP2D6 did not produce statistically significant inhibition in liver microsomes. nih.gov However, another analog, GBR-12935, has been shown to bind with high affinity to CYP2D6 (referred to as P450IID6 in some literature), suggesting this isoform could be relevant for certain compounds within this class. nih.gov For other piperazine-containing compounds, like perazine, CYP1A2, CYP3A4, and CYP2C19 have been identified as the main isoenzymes catalyzing its metabolism. nih.gov

Table 1: Inhibition of Vanoxerine (GBR12909) Metabolism in Human Liver Microsomes and Hepatocytes by Selective CYP450 Inhibitors

| Inhibitor | Target CYP Isoform | % Inhibition in Liver Microsomes | % Inhibition in Hepatocytes |

|---|---|---|---|

| Ketoconazole | CYP3A | 92 ± 2% | 92.4 ± 0.4% |

| Quercetin | CYP2C8/3A4 | 62 ± 22% | 54 ± 35% |

| Chlorzoxazone | CYP2E1 | Not Statistically Significant | 71.4 ± 18.5% |

| Ciprofloxacin | CYP1A2 | < 29% | < 29% |

| Sulfaphenazole | CYP2C9 | < 29% | < 29% |

| Quinidine | CYP2D6 | < 29% | < 29% |

| Mephenytoin | CYP2C19 | < 29% | < 29% |

Data sourced from a study on the biotransformation of GBR12909. nih.gov

Characterization of Phase I Metabolic Reactions (e.g., Hydroxylation, N-Dealkylation)

Phase I metabolism of phenylpiperazine compounds involves reactions that introduce or expose functional groups. nih.govsemanticscholar.org Key reactions identified for this class of molecules include hydroxylation and N-dealkylation. frontiersin.orgnih.govnih.govsemanticscholar.org

Hydroxylation: This is a common metabolic pathway. For Vanoxerine, a hydroxylated metabolite (17-hydroxyl Vanoxerine) has been characterized. scirp.org Aromatic hydroxylation and aliphatic hydroxylation on the piperazine ring are also observed with similar structures. frontiersin.org

N-Dealkylation: This process involves the removal of an alkyl group from a nitrogen atom and is a major metabolic route for many piperazine-containing drugs. nih.govnih.govsemanticscholar.org CYP450-catalyzed N-dealkylation proceeds through an unstable hydroxylated intermediate that spontaneously breaks down to form the dealkylated metabolite and an aldehyde. nih.govsemanticscholar.org For the piperazine derivative LDN-193189, piperazine ring oxidation followed by sequential dealkylation was a major pathway, leading to di-dealkylation and the formation of an aniline (B41778) metabolite. frontiersin.org

Other Phase I reactions for piperazine compounds can include N-oxidation and piperazine ring opening. frontiersin.orgnih.gov

Investigation of Reactive Intermediate Formation (e.g., Iminium Ions, Quinone Methides) and Trapping Methodologies

The metabolic activation of cyclic tertiary amines, such as the piperazine moiety, can lead to the formation of reactive intermediates like iminium ions. nih.gov This bioactivation is typically mediated by cytochrome P450 enzymes and can result in the formation of various oxidative products. nih.gov These electrophilic iminium intermediates have the potential to covalently bind to cellular macromolecules, which is a concern in drug development. nih.gov

In metabolic studies of the piperazine-containing compound LDN-193189, reactive iminium intermediates were generated via NADPH-dependent metabolism. frontiersin.org The formation of these transient species was confirmed through trapping experiments using potassium cyanide (KCN). The cyanide anion acts as a nucleophile, trapping the electrophilic iminium ion to form a stable cyano adduct that can be detected and characterized by mass spectrometry. frontiersin.orgnih.gov This methodology is a standard approach to identify the potential for iminium ion formation from drugs containing cyclic tertiary amine structures. nih.gov

Application of Preclinical In Vitro Systems (e.g., Human Liver Microsomes, Hepatocytes) for Metabolic Profiling

The metabolic profiling of this compound and its analogs is extensively studied using a variety of preclinical in vitro systems that model human metabolism. frontiersin.orgnih.gov

Human Liver Microsomes (HLMs): HLMs are subcellular fractions of the liver that are rich in CYP450 enzymes and are widely used to investigate Phase I metabolic pathways. frontiersin.orgnih.gov Studies with Vanoxerine and other piperazine derivatives have utilized HLMs to identify the primary metabolites and the specific CYP isoforms involved in their formation. nih.govnih.gov

Hepatocytes: Intact liver cells, or hepatocytes, contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors. They provide a more comprehensive model of hepatic metabolism. Primary human hepatocytes have been used to confirm the metabolic pathways of Vanoxerine identified in microsomal studies. nih.gov Comparative studies also use hepatocytes from various species (e.g., mouse, rat, dog, monkey) to assess interspecies differences in metabolism. frontiersin.orgmdpi.com

cDNA-Expressed Human P450 Isoforms: To pinpoint the contribution of individual CYP enzymes, microsomes from insect or yeast cells engineered to express a single human CYP isoform are used. This approach was employed to confirm that CYP3A4 is the primary enzyme responsible for Vanoxerine metabolism and that other isoforms like CYP2C8 and CYP2E1 have a lesser role. nih.gov

Comparative Metabolic Profiling of Analogues for Stability and Pathways

Comparing the metabolic profiles of structurally related compounds is a key strategy in drug discovery to optimize metabolic stability and avoid pathways that lead to toxic metabolites. frontiersin.orgnih.gov

Research on analogs of GBR12909 and GBR12935 has involved synthesizing new series of compounds where parts of the molecule, such as the phenylpropyl side chain, are replaced with other rings (e.g., thiophene, furan, pyridine). nih.gov These new analogs were then evaluated for their binding affinity to the dopamine (B1211576) transporter, providing insights into structure-activity relationships. nih.gov

In another example, the metabolic liabilities of the compound LDN-193189, which included the formation of reactive iminium intermediates and a potentially toxic aniline metabolite, prompted the synthesis and evaluation of new analogs. frontiersin.org Modifications were made to block certain metabolic "soft spots." For instance, one analog, Compound 1, featured a methylation that successfully blocked oxidation by aldehyde oxidase and showed altered microsomal metabolism, primarily involving aliphatic hydroxylation of the piperazine ring. frontiersin.org This comparative approach allows for the selection of drug candidates with more favorable metabolic profiles.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Vanoxerine (GBR12909) |

| GBR12935 |

| LDN-193189 |

| Perazine |

| Ketoconazole |

| Quercetin |

| Chlorzoxazone |

| Ciprofloxacin |

| Sulfaphenazole |

| Quinidine |

| Mephenytoin |

| Potassium Cyanide |

| Aniline |

| Thiophene |

| Furan |

Analytical Methodologies for Research and Characterization

Chromatographic Techniques in Compound Analysis (e.g., LC-MS/MS, GC-MS)

Chromatographic methods are fundamental to the analysis of 1-Phenyl-4-(3-phenylpropyl)piperazine and its analogues, providing the necessary separation from impurities, metabolites, or other components in a mixture. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most powerful and widely used techniques in this context. rsc.orgfigshare.com

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable compounds like many piperazine (B1678402) derivatives. nih.gov In GC-MS, the compound is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. rsc.org Following separation, the compound is ionized, typically by electron ionization (EI), and fragmented. The resulting mass spectrum, which shows the mass-to-charge ratio (m/z) of the fragments, serves as a chemical fingerprint for identification. nih.gov For phenylpiperazine analogues, characteristic fragmentation patterns often involve cleavage within the piperazine ring. nih.govresearchgate.net GC-MS methods have been developed for the successful separation and identification of a wide array of piperazine derivatives, including positional isomers, which is critical for unambiguous characterization in forensic and research laboratories. rsc.orgfigshare.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective method, particularly valuable for analyzing non-volatile compounds or those that are thermally labile. It is also the preferred method for quantifying compounds in complex biological fluids like plasma and urine. researchgate.netmdpi.com The process begins with separation via high-performance liquid chromatography (HPLC). The eluent is then introduced into a mass spectrometer, typically using an electrospray ionization (ESI) source, which generates protonated molecules [M+H]⁺. xml-journal.net In the tandem mass spectrometer (e.g., a triple quadrupole), this precursor ion is selected and fragmented through collision-induced dissociation (CID). Specific fragment ions, known as product ions, are then monitored. This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and sensitivity for quantitative analysis. researchgate.netnih.gov LC-MS/MS methods have been validated for quantifying various piperazine derivatives in biological samples with high precision and accuracy. mdpi.commdpi.com

| Technique | Principle | Typical Ionization | Key Advantages | Common Applications in Research |

|---|---|---|---|---|

| GC-MS | Separation based on volatility and polarity in a gas phase. | Electron Ionization (EI) | Excellent separation for volatile compounds, provides characteristic fragmentation patterns for structural identification. rsc.orgnih.gov | Purity testing, identification of synthetic byproducts, analysis of seized materials. figshare.comunodc.org |

| LC-MS/MS | Separation based on partitioning between a liquid mobile phase and solid stationary phase. | Electrospray Ionization (ESI) | High sensitivity and selectivity (MRM), suitable for non-volatile and thermally labile compounds, ideal for complex matrices. mdpi.comresearchgate.net | Quantitative analysis in biological fluids (pharmacokinetics), metabolite identification. nih.govnih.gov |

Advanced Spectroscopic Approaches for Structural Elucidation within Research Contexts

While chromatographic techniques separate and detect the compound, spectroscopic methods are indispensable for the definitive elucidation of its chemical structure. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) spectra reveal the number of different types of protons, their chemical environment, and their proximity to other protons. For a molecule like this compound, distinct signals would be expected for the aromatic protons on the two phenyl rings, the aliphatic protons of the piperazine ring, and the protons of the propyl chain. acs.org Chemical shifts (expressed in ppm) and coupling constants (J values in Hz) help assign these signals to specific positions in the structure. acs.org

¹³C NMR (Carbon NMR) spectra provide information on the different types of carbon atoms in the molecule. acs.org The chemical shifts of the carbon signals indicate whether they are part of an aromatic ring, an aliphatic chain, or adjacent to a nitrogen atom.

| Nucleus | Structural Moiety | Typical Chemical Shift Range (ppm) | Information Provided |

|---|---|---|---|

| ¹H | Aromatic Protons (Phenyl Rings) | ~6.8 - 7.4 | Confirms presence of phenyl groups and their substitution pattern. acs.org |

| ¹H | Piperazine Ring Protons | ~2.4 - 3.4 | Indicates the piperazine core structure; multiplicity reveals connectivity. acs.orgchemicalbook.com |

| ¹H | Aliphatic Chain Protons (Propyl) | ~1.5 - 2.7 | Confirms the propyl linker and its attachment points. acs.org |

| ¹³C | Aromatic Carbons | ~115 - 145 | Confirms the number and type of aromatic carbons. acs.org |

| ¹³C | Piperazine Ring Carbons | ~45 - 60 | Identifies carbons within the heterocyclic ring. acs.org |

| ¹³C | Aliphatic Chain Carbons | ~20 - 40 | Identifies carbons of the alkyl side chain. acs.org |

Quantitative Assays for Compound Detection in Biological Matrices for Research Purposes

For research involving pharmacokinetics, metabolism, or biodistribution, it is crucial to accurately measure the concentration of this compound in biological samples such as blood, plasma, or urine. nih.gov LC-MS/MS is the gold standard for this application due to its superior sensitivity and selectivity. mdpi.com

The development of a quantitative bioanalytical method involves several key steps:

Sample Preparation: This is a critical step to remove interfering substances (e.g., proteins, lipids) from the biological matrix and to concentrate the analyte. Common techniques for piperazine derivatives include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). mdpi.comnih.govresearchgate.net

Chromatographic Separation: An HPLC system is optimized to achieve a sharp, well-defined peak for the analyte, separating it from any remaining matrix components and potential metabolites in a short analysis time. nih.gov

Mass Spectrometric Detection: As described previously, a triple quadrupole mass spectrometer operating in MRM mode is used. Specific precursor-to-product ion transitions are monitored for the analyte and an internal standard (often a deuterated version of the analyte) to ensure accurate quantification. mdpi.commdpi.com

Method Validation: The assay must be rigorously validated according to regulatory guidelines. This includes assessing its linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effects to ensure the data generated is reliable and reproducible. researchgate.netmdpi.com

Validated LC-MS/MS assays can achieve very low limits of quantification, often in the low ng/mL range, making them suitable for tracking the compound's concentration over time after administration in preclinical research studies. nih.gov

Future Directions and Emerging Research Avenues

Advancements in Synthetic Strategies for Novel Analogues

The core structure of 1-Phenyl-4-(3-phenylpropyl)piperazine serves as a versatile backbone for the synthesis of novel analogues with tailored pharmacological profiles. Researchers are actively exploring various synthetic modifications to enhance potency, selectivity, and pharmacokinetic properties.

One prominent strategy involves the substitution of the piperazine (B1678402) ring with other diamine moieties. This approach has been shown to maintain high affinity for the dopamine (B1211576) transporter (DAT) while, in some cases, significantly increasing selectivity over the serotonin (B10506) transporter (SERT). For instance, replacing the piperazine ring in GBR 12909 and GBR 12935 with bridged piperazines has been investigated to introduce structural rigidity. nih.govresearchgate.net This led to the development of analogues with high DAT affinity and selectivity. nih.govresearchgate.net Specifically, N-methyl- and N-propylphenyl-3,8-diaza[3.2.1]bicyclooctane analogues demonstrated high affinity for DAT. nih.gov

Another avenue of exploration is the modification of the phenylpropyl side chain. The introduction of various substituents at the C2 and C3 positions has been shown to influence binding affinity for both DAT and SERT. For example, in the C2 position, an S-configured substituent with a lone pair of electrons can enhance DAT affinity, whereas steric hindrance is detrimental. nih.gov In contrast, for the C3 position, neither lone pair electrons nor steric bulk appear to significantly impact DAT binding. nih.gov

Furthermore, the creation of non-piperazine analogues, such as diamine, amine-amide, and piperazinone derivatives, has been explored to understand the structural requirements for transporter binding and inhibition selectivity. nih.govwsu.edu Replacing the piperazine ring with an N,N'-dimethylpropyldiamine moiety, for example, shifted selectivity towards the norepinephrine (B1679862) transporter (NET). wsu.edu

These synthetic advancements are paving the way for a new generation of this compound-based compounds with fine-tuned activities at monoamine transporters.

Exploration of Undiscovered Molecular Targets and Interaction Mechanisms

While the primary molecular targets of many this compound derivatives are the monoamine transporters, recent research suggests potential interactions with other biological macromolecules. The exploration of these "off-target" interactions could unveil novel therapeutic applications and provide a more comprehensive understanding of the pharmacological profile of this class of compounds.

A significant finding in this area is the identification of Cytochrome P450 2D6 (CYP2D6) as a binding site for a derivative of this scaffold. nih.govmdpi.com Specifically, [3H]GBR-12935, an inhibitor of the dopamine transporter, was found to bind with high affinity to human CYP2D6. nih.govmdpi.com This interaction was not affected by dopamine, suggesting a distinct binding site. nih.govmdpi.com

Furthermore, broader screening of N-phenylpiperazine analogues has revealed off-target binding affinities for several other receptors. These include various subtypes of alpha-adrenergic and serotonin receptors, as well as sigma receptors (σ1 and σ2). mdpi.com The affinity for these off-target receptors can be significant, with some analogues showing nanomolar binding constants. mdpi.com

The sigma receptor, in particular, has emerged as a noteworthy secondary target. Some analogues of this compound have shown high affinity for σ1 receptors. nih.gov This has led to the development of selective σ1 receptor ligands based on this scaffold, which are being investigated for their potential in treating central nervous system disorders. nih.gov

The continued investigation into these undiscovered molecular targets is crucial for both drug development, to mitigate potential side effects, and for drug repurposing, to identify new therapeutic opportunities.

Integration of Advanced Computational Methods for Predictive Modeling and Design

Advanced computational methods are becoming indispensable tools in the design and development of novel this compound analogues. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling are being employed to predict the biological activity of new compounds and to understand the structural features that govern their interaction with molecular targets. nih.govnih.gov

QSAR studies on phenylpiperazine derivatives have successfully established correlations between the physicochemical properties of the molecules and their biological effects. nih.gov For example, in a series of mono-substituted 4-phenylpiperidines and -piperazines, the position and nature of the aromatic substituent were found to be critical for their effects on the dopaminergic system. nih.gov By modeling these properties against in vivo effects, researchers can gain a deeper understanding of the underlying mechanisms of action. nih.gov

Specifically for the N-(3-phenylpropyl)piperazine scaffold, 3D-QSAR studies have been conducted to investigate the structural requirements for high affinity at the σ1 receptor. These models can help in the rational design of new ligands with improved potency and selectivity.

The integration of these predictive models allows for the virtual screening of large libraries of potential compounds, prioritizing those with the most promising predicted activity for synthesis and experimental testing. This approach can significantly accelerate the drug discovery process and reduce the reliance on extensive and costly laboratory experiments. As computational power and modeling algorithms continue to advance, their role in the design of next-generation this compound-based therapeutics is expected to grow.

Development of Novel Research Tools and Probes Based on this compound Scaffold

The unique binding properties of the this compound scaffold make it an excellent candidate for the development of novel research tools and probes to investigate biological systems. These tools can be used to visualize and quantify molecular targets in vitro and in vivo, providing valuable insights into their distribution, density, and function in both healthy and diseased states.

A prime example of this is the development of radiolabeled ligands for Positron Emission Tomography (PET) imaging. One such radioligand, 1-(4-[18F]Fluoroethoxy-3-methoxyphenethyl)-4-(3-phenylpropyl)piperazine ([18F]FE-SA4503), has been created for imaging sigma receptors in the brain. nih.gov This tool allows for the non-invasive visualization and quantification of σ1 receptors, which are implicated in various neurological and psychiatric disorders. nih.gov

While the direct application of the this compound scaffold in the development of fluorescent probes is an emerging area, the broader class of phenylpiperazines has been incorporated into such tools. The development of fluorescent probes is a rapidly growing field, with new probes being designed to detect a wide range of biological molecules and enzymes with high sensitivity and spatiotemporal resolution. nih.govwsu.edunih.govmdpi.comrsc.org The principles used in the design of these probes could be applied to the this compound scaffold to create targeted probes for its known molecular targets, such as the dopamine transporter or sigma receptors.

The creation of such specific research tools would be invaluable for elucidating the precise roles of these targets in cellular processes and disease pathogenesis, and for the preclinical evaluation of new therapeutic agents.

Q & A

Q. What are the standard synthetic methodologies for 1-Phenyl-4-(3-phenylpropyl)piperazine, and how are reaction conditions optimized?

Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Stepwise alkylation : Reacting piperazine derivatives with 3-phenylpropyl halides under basic conditions (e.g., K₂CO₃ in DMF) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and TLC monitoring (hexane:ethyl acetate, 2:1 ratio) are used to isolate intermediates .

- Optimization : Reaction time (6–7 hours), temperature (ambient), and stoichiometric ratios (1:1.2 for propargyl bromide) are adjusted to maximize yield .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Answer:

- Protective equipment : Chemical-resistant gloves (JIS T 8116), safety goggles (JIS T 8147), and long-sleeved clothing to prevent skin contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors .

- First-aid measures : For skin exposure, wash immediately with water; for eye contact, rinse for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How do substituent positions (C2 vs. C3) on the phenylpropyl side chain influence dopamine transporter (DAT) and serotonin transporter (SERT) binding affinities?

Answer:

- C2 substituents : Electron-donating groups (e.g., fluoro) in the S-configuration enhance DAT affinity due to lone-pair interactions with the transporter’s active site. Steric bulk reduces binding .

- C3 substituents : Substituents here show minimal impact on DAT but reduce SERT affinity if sp² hybridized (e.g., carbonyl groups) .

- Example : The 2-fluoro analog (S)-10 exhibits 10× higher DAT affinity than its R-enantiomer, demonstrating stereochemical selectivity .

Table 1 : Substituent Effects on DAT/SERT Binding (Ki values in nM)

| Substituent Position | Substituent | DAT Ki | SERT Ki |

|---|---|---|---|

| C2 (S-configuration) | Fluoro | 2.1 | 450 |

| C3 | Hydroxyl | 15.3 | 3200 |

Q. What methodologies are employed to evaluate this compound’s efficacy as a dopamine reuptake inhibitor?

Answer:

- In vitro binding assays : Radioligand competition studies using [³H]WIN 35,428 for DAT and [³H]citalopram for SERT in transfected cell lines (e.g., HEK293) .

- Pharmacokinetic profiling : Microsomal stability tests (e.g., liver microsomes) and plasma protein binding assays to predict bioavailability .

- Behavioral models : Rodent self-administration paradigms to assess cocaine-abuse therapeutic potential .

Q. How can molecular docking and density functional theory (DFT) predict interactions between this compound and neurotransmitter transporters?

Answer:

- Docking workflows : Use software like AutoDock Vina to model ligand-receptor complexes (e.g., DAT PDB: 4XP4). Key interactions include π-π stacking with Phe43 and hydrogen bonding with Asp79 .

- DFT calculations : Optimize ligand geometry at the B3LYP/6-31G* level to evaluate electrostatic potential maps, identifying regions for substituent modifications .

Q. What analytical techniques are essential for characterizing synthetic intermediates and final products?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR (e.g., δ 7.28–7.34 ppm for aromatic protons) confirms regiochemistry .

- Mass spectrometry : High-resolution ESI-MS validates molecular ions (e.g., m/z 361.07 [M+H]⁺ for a selenoether analog) .

- HPLC purity analysis : Reverse-phase C18 columns (≥98% purity threshold) ensure batch consistency .

Q. How can researchers resolve contradictions in reported DAT binding affinities for structurally similar analogs?

Answer:

- Variable sources : Differences in assay conditions (e.g., buffer pH, membrane preparation methods) may alter Ki values .

- Structural validation : Re-synthesize disputed compounds and validate purity via XRD or 2D-NMR to rule out isomer contamination .

- Meta-analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀) and control ligands (e.g., GBR 12909 as a reference) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.